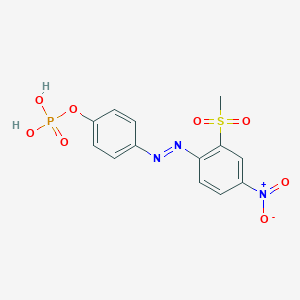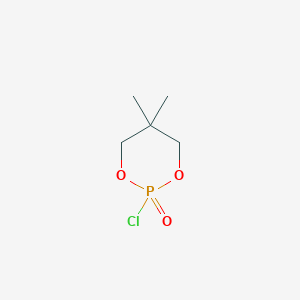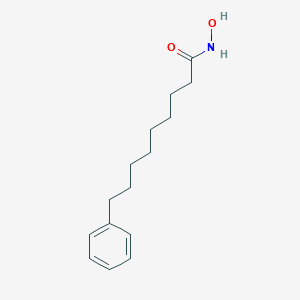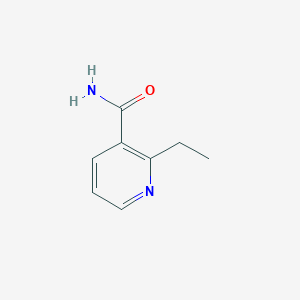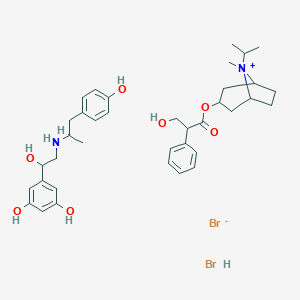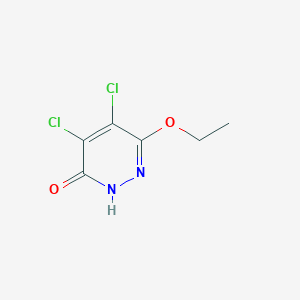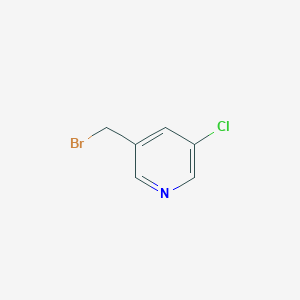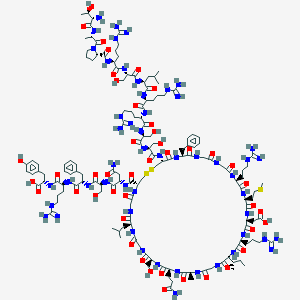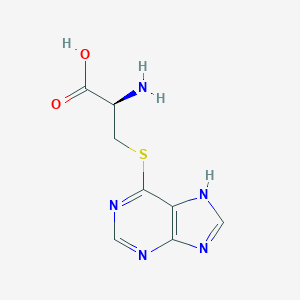
S-(6-Purinyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(6-Purinyl)cysteine, also known as PSC, is a naturally occurring compound that has been found to have various biochemical and physiological effects on the body. It is a purine derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
S-(6-Purinyl)cysteine exerts its effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth, as well as the activation of antioxidant pathways. S-(6-Purinyl)cysteine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and reduce the production of prostaglandins. It has also been found to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Efectos Bioquímicos Y Fisiológicos
S-(6-Purinyl)cysteine has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-(6-Purinyl)cysteine has also been found to reduce the levels of ROS and increase the levels of antioxidant enzymes, which may help in reducing oxidative stress and cellular damage. In addition, S-(6-Purinyl)cysteine has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(6-Purinyl)cysteine has various advantages and limitations for lab experiments. One of the advantages is that it is a naturally occurring compound that can be synthesized using different methods, making it readily available for research. S-(6-Purinyl)cysteine has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one of the limitations is that S-(6-Purinyl)cysteine is a purine derivative, which may limit its solubility in aqueous solutions. This may affect its bioavailability and efficacy in lab experiments.
Direcciones Futuras
There are various future directions for the research on S-(6-Purinyl)cysteine. One of the future directions is to study its potential therapeutic effects on other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to investigate the optimal dosage and duration of S-(6-Purinyl)cysteine treatment for different diseases. In addition, the development of new methods for synthesizing S-(6-Purinyl)cysteine with higher yields and purity levels may improve its efficacy in lab experiments and clinical trials.
Conclusion:
In conclusion, S-(6-Purinyl)cysteine is a naturally occurring compound that has various biochemical and physiological effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. S-(6-Purinyl)cysteine has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential therapeutic effects.
Métodos De Síntesis
S-(6-Purinyl)cysteine can be synthesized using different methods, including the enzymatic synthesis method and chemical synthesis method. The enzymatic synthesis method involves the use of purine nucleoside phosphorylase (PNP) enzyme and L-cysteine as substrates to produce S-(6-Purinyl)cysteine. The chemical synthesis method involves the reaction of purine with L-cysteine in the presence of a catalyst, such as ammonium carbonate. Both methods have been used to produce S-(6-Purinyl)cysteine, and their yields and purity levels have been compared.
Aplicaciones Científicas De Investigación
S-(6-Purinyl)cysteine has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory and antioxidant properties, which may help in reducing the risk of chronic diseases. S-(6-Purinyl)cysteine has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, S-(6-Purinyl)cysteine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Propiedades
Número CAS |
125136-34-7 |
|---|---|
Nombre del producto |
S-(6-Purinyl)cysteine |
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H9N5O2S/c9-4(8(14)15)1-16-7-5-6(11-2-10-5)12-3-13-7/h2-4H,1,9H2,(H,14,15)(H,10,11,12,13)/t4-/m0/s1 |
Clave InChI |
XGNASSAYQHESTL-BYPYZUCNSA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=NC=N2)SC[C@@H](C(=O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
SMILES canónico |
C1=NC2=C(N1)C(=NC=N2)SCC(C(=O)O)N |
Sinónimos |
S-(6-purinyl)cysteine S-(purin-6-yl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
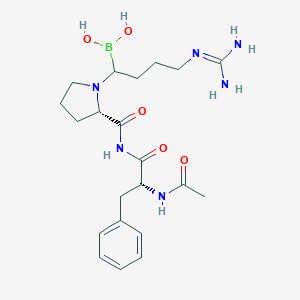
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
